Structural Divergence from the InhA Inhibitor (3S)-N-(3-Bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (PDB: 4TRJ)
The closest structurally characterized analog in the public domain is (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, a potent InhA inhibitor with a reported IC₅₀ of approximately 10 nM against M. tuberculosis InhA, supported by a high-resolution co-crystal structure (PDB: 4TRJ, resolution 1.95 Å) [1]. The target compound replaces the N1-cyclohexyl substituent with an N1-(4-morpholinobut-2-yn-1-yl) group. This single modification: (i) increases the molecular weight from 365.3 to 420.3 g/mol; (ii) adds two hydrogen-bond acceptors (morpholine oxygen + alkyne π-system); (iii) introduces a basic tertiary amine center absent in the cyclohexyl analog; and (iv) replaces a flexible cyclohexyl ring with a rigid alkyne linker . These changes are predicted to alter the compound's binding mode to InhA or redirect target engagement toward bromodomain-containing proteins, as morpholine-alkyne motifs are prevalent among BET bromodomain inhibitors [2].
| Evidence Dimension | Molecular weight, heteroatom count, and conformational flexibility (rotatable bonds) |
|---|---|
| Target Compound Data | MW = 420.3 g/mol; 6 H-bond acceptors; 8 rotatable bonds; contains morpholine (pKa ~7.4) and alkyne linker |
| Comparator Or Baseline | (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: MW = 365.3 g/mol; 4 H-bond acceptors; 3 rotatable bonds; no basic amine; IC₅₀ (InhA) ≈ 10 nM |
| Quantified Difference | ΔMW = +55 g/mol (+15%); ΔHBA = +2; Δrotatable bonds = +5; introduction of ionizable center |
| Conditions | Structural comparison based on SMILES and X-ray crystallography (PDB: 4TRJ); no co-crystal structure available for target compound |
Why This Matters
The presence of the morpholine-alkyne motif fundamentally alters the physicochemical and pharmacophoric profile, making the target compound unsuitable as a direct substitute for the cyclohexyl analog in InhA-targeted antitubercular assays, and potentially redirecting its activity toward epigenetic targets such as BRD4.
- [1] He, X.; et al. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49 (21), 6308–6323. PDB: 4TRJ. IC₅₀ ≈ 10 nM. View Source
- [2] Filippakopoulos, P.; et al. Selective inhibition of BET bromodomains. Nature 2010, 468, 1067–1073. (Class-level reference for morpholine-containing BET inhibitors such as I-BET762). View Source
